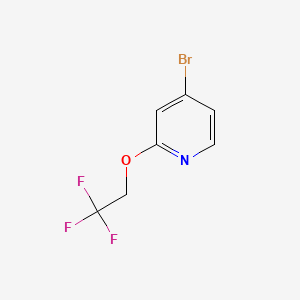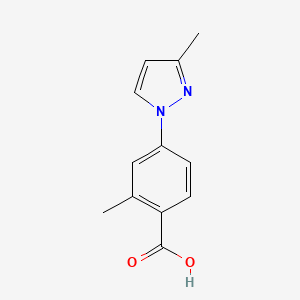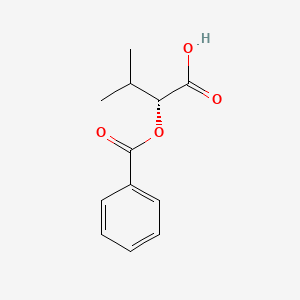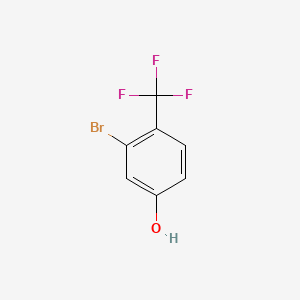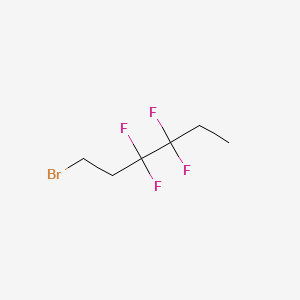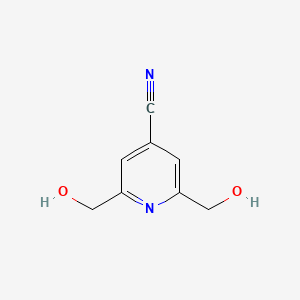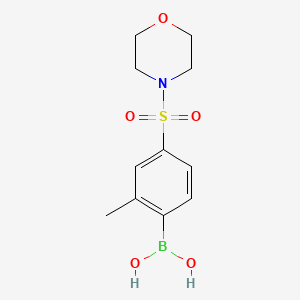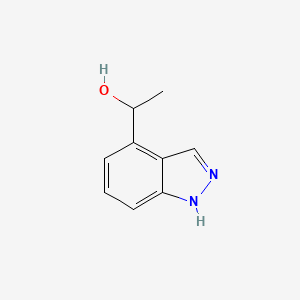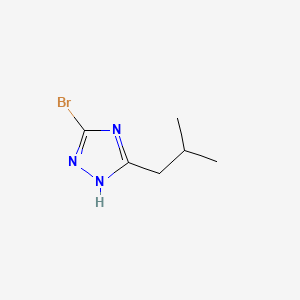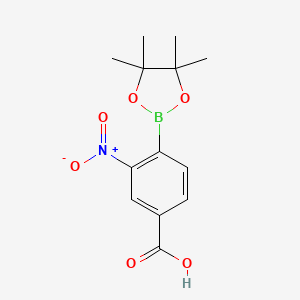
3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical substance with the formula C20H22BNO7 . It is also known as Carbonic acid, 4-nitrophenyl [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester .
Molecular Structure Analysis
The molecular structure of this compound includes a nitrophenyl group, a tetramethyl dioxaborolane group, and a benzoic acid group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 399.2 and a predicted density of 1.25±0.1 g/cm3 . The predicted boiling point is 542.8±50.0 °C .Scientific Research Applications
Synthesis of Diaryl Derivatives
This compound serves as a crucial raw material in the synthesis of diaryl derivatives, which act as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is significant within the central nervous system and regulates the activation of the 5-lipoxygenase enzyme. The synthesis involves Miyaura borylation and sulfonylation reactions, leading to compounds that can influence FLAP’s function, potentially impacting treatments for neurological conditions.
Drug Development
In the realm of drug development, the compound’s borate and sulfonamide groups make it a valuable intermediate. It’s used in the organic synthesis of drugs, particularly as a protecting group for diols and in asymmetric synthesis of amino acids, as well as in Diels–Alder and Suzuki coupling reactions . These reactions are foundational in creating a wide array of pharmaceuticals.
Enzyme Inhibition
Boric acid compounds, such as 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, are often utilized as enzyme inhibitors or specific ligand drugs. They play a role in treating tumors, microbial infections, and are even used in anticancer drugs . Their ability to inhibit specific enzymes makes them valuable in targeted therapies.
Fluorescent Probes
The compound’s boronic ester bonds enable it to be used as a fluorescent probe. It can identify various biological and chemical substances, including hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This application is crucial in both research and diagnostic fields.
Stimulus-Responsive Drug Carriers
Due to its simple construction conditions, good biocompatibility, and responsiveness to microenvironmental changes like pH, glucose, and ATP, the compound is used in the construction of stimulus-responsive drug carriers. These carriers can deliver anti-cancer drugs, insulin, and genes, utilizing the formation and rupture of boronic ester bonds for controlled drug release .
Boron Neutron Capture Therapy
The compound has applications in boron neutron capture therapy (BNCT), a type of radiation therapy used to treat cancer. BNCT relies on the compound’s ability to capture neutrons and subsequently release alpha particles, which destroy cancer cells . This therapy represents a promising, targeted approach to cancer treatment.
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in the target molecules .
Mode of Action
The compound is likely to interact with its targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with proteins, particularly with serine or threonine residues, which could lead to the inhibition or modulation of the protein’s function . The nitro group in the compound could potentially undergo reduction to form an amine, which could further interact with biological targets .
Biochemical Pathways
Given the reactivity of boronic acids, it is plausible that the compound could interfere with various biochemical pathways, particularly those involving proteins with serine or threonine residues .
Pharmacokinetics
They are known to undergo metabolism, often through conjugation reactions, and are typically excreted in the urine .
Result of Action
Based on the known reactivity of boronic acids, it is plausible that the compound could modulate the function of target proteins, potentially leading to changes in cellular signaling and function .
Action Environment
Environmental factors such as pH and temperature can influence the stability and reactivity of boronic acids and their esters . For instance, boronic acids are more stable and less reactive in acidic conditions, while they can undergo hydrolysis in alkaline conditions . Therefore, the action, efficacy, and stability of the compound could be influenced by the pH and temperature of its environment.
properties
IUPAC Name |
3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO6/c1-12(2)13(3,4)21-14(20-12)9-6-5-8(11(16)17)7-10(9)15(18)19/h5-7H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZUOPKSOXRIRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675305 |
Source


|
| Record name | 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
CAS RN |
1218791-11-7 |
Source


|
| Record name | 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

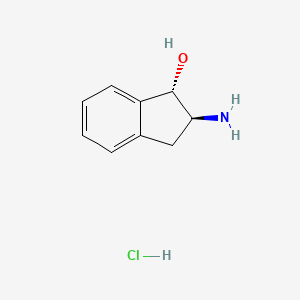

![7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B595634.png)
![3-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B595637.png)
